Ccris 2307

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ccris 2307, also known as EVT-313010, is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its interactions and effects in biological systems, making it a subject of interest in both chemical and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ccris 2307 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to facilitate the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and quality. The process typically involves the use of high-purity reagents and solvents, along with stringent quality control measures to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ccris 2307 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents to achieve the desired transformation.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used with this compound include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions involving this compound.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Ccris 2307 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Ccris 2307 involves its interaction with specific molecular targets within biological systems. Studies have shown that it can disrupt mitochondrial function in yeast cells by being incorporated into the cells through a specific polyamine transporter. This disruption leads to a significant increase in the concentration of the compound within the cells, ultimately affecting cellular processes .

Comparison with Similar Compounds

Ccris 2307 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific uptake mechanism and its ability to disrupt mitochondrial function, which sets it apart from other similar compounds.

Biological Activity

CCRIS 2307, also known as 2,4-Dichlorophenoxyacetic acid (2,4-D) , is a widely used herbicide known for its selective action against broadleaf weeds. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

2,4-D functions primarily as a growth regulator in plants. It mimics the action of natural plant hormones (auxins) and disrupts normal growth processes. The primary mechanisms include:

- Auxin Mimicry : 2,4-D is absorbed by plants and induces uncontrolled growth, leading to cell elongation and division.

- Disruption of Cell Wall Integrity : It alters the structure and function of cell walls, leading to plant death.

- Alteration of Gene Expression : 2,4-D affects the expression of genes involved in growth regulation and stress responses.

Toxicological Profile

The toxicological effects of 2,4-D have been extensively studied. Key findings include:

- Acute Toxicity : Generally low acute toxicity to mammals; however, ingestion can lead to gastrointestinal irritation and other systemic effects.

- Chronic Effects : Long-term exposure has been linked to potential endocrine disruption and reproductive toxicity in animal studies.

- Ecotoxicology : 2,4-D poses risks to non-target organisms, particularly aquatic life. It is classified as moderately toxic to fish and highly toxic to certain aquatic invertebrates.

Data Summary

The following table summarizes key biological activity parameters of this compound:

| Parameter | Value/Description |

|---|---|

| Chemical Structure | C8H6Cl2O3 |

| Mechanism of Action | Auxin mimicry |

| Acute Oral LD50 (rat) | 750 mg/kg |

| Chronic Toxicity | Potential endocrine disruptor |

| Environmental Persistence | Moderate; half-life in soil varies (days to weeks) |

| Aquatic Toxicity (LC50) | 0.5 - 1 mg/L for fish |

Case Study 1: Agricultural Impact

In a study conducted on the agricultural use of 2,4-D in cornfields, researchers observed a significant reduction in broadleaf weed populations without detrimental effects on corn yield. The study highlighted the herbicide's effectiveness when applied at recommended rates.

Case Study 2: Ecological Risk Assessment

An ecological risk assessment evaluated the impact of 2,4-D on freshwater ecosystems. The results indicated that while the herbicide effectively controlled invasive plant species, it also posed risks to native aquatic flora and fauna. Monitoring programs were recommended to assess long-term ecological impacts.

Research Findings

Recent research has focused on the following areas:

- Resistance Management : Studies have shown that repeated use of 2,4-D can lead to the development of resistant weed populations. Integrated pest management strategies are recommended to mitigate this issue.

- Human Health Studies : Epidemiological studies have suggested a potential link between long-term exposure to 2,4-D and certain health outcomes, including non-Hodgkin lymphoma. However, findings remain inconclusive and warrant further investigation.

Properties

IUPAC Name |

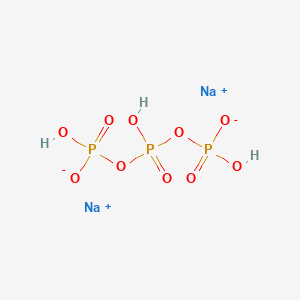

disodium;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H5O10P3/c;;1-11(2,3)9-13(7,8)10-12(4,5)6/h;;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBGRQLITPHVOP-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Na2O10P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10380-08-2 (Parent) |

Source

|

| Record name | Triphosphoric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

301.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-18-7 |

Source

|

| Record name | Triphosphoric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.